Lyciumoside II

Description

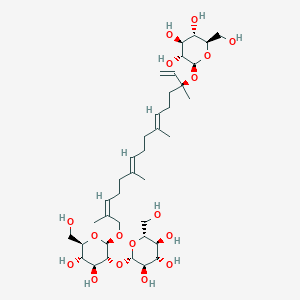

Structure

2D Structure

Properties

Molecular Formula |

C38H64O17 |

|---|---|

Molecular Weight |

792.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2Z,6E,10E,14S)-2,6,10,14-tetramethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C38H64O17/c1-6-38(5,55-36-33(49)30(46)27(43)24(17-40)52-36)15-9-14-21(3)11-7-10-20(2)12-8-13-22(4)19-50-37-34(31(47)28(44)25(18-41)53-37)54-35-32(48)29(45)26(42)23(16-39)51-35/h6,10,13-14,23-37,39-49H,1,7-9,11-12,15-19H2,2-5H3/b20-10+,21-14+,22-13-/t23-,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-/m1/s1 |

InChI Key |

QAUYGCMOBFCRSP-ZEBUDOFZSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/CC/C=C(/C)\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C)CCC=C(C)COC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Chemodiversity within Lyciumoside II Structural Class

Analysis of Conjugation Isomers

Analysis of HGL-DTGs in various Nicotiana species has demonstrated that isomerism is a key feature of this class of metabolites. mdpi.com Approximately one-third of the HGL-DTGs identified can be chromatographically resolved as isomers resulting from the conjugation of hexose (B10828440) (like glucose), deoxyhexose (like rhamnose), or malonate groups. researchgate.net

This compound is a diglycoside precursor to more complex structures. It is formed from Lyciumoside I by the addition of a glucose molecule. biorxiv.org Further glycosylation leads to other isomers. For example, the addition of a rhamnose to Lyciumoside I results in Lyciumoside IV. researchgate.net The position of these sugar linkages is crucial; for instance, studies have described glucose-to-rhamnose (6→1) linkages in some penta-glycosylated HGL-DTGs. mdpi.com

Stereoisomerism of the sugar units is also a factor. Analysis of Lyciumoside I, II, and IV has confirmed the presence of β-D-glucopyranosyl moieties. mdpi.comresearchgate.net The attachment of these sugars can occur at different hydroxyl groups of the aglycone (C-3 and C-17) and also on the sugar residues themselves (e.g., at C'-2, C'-4, or C'-6 hydroxyl groups), creating a large number of potential isomers. researchgate.net

In studies involving the silencing of specific genes in N. attenuata, the metabolic pathways producing these isomers have been partly elucidated. When the gene responsible for rhamnosylation (UGT91T1) was silenced, levels of rhamnosylated HGL-DTGs like Lyciumoside IV decreased significantly, while non-rhamnosylated compounds, including Lyciumoside I and this compound, increased. biorxiv.orgoup.com This demonstrates a metabolic shift between different conjugation pathways, highlighting the plant's ability to generate diverse isomeric profiles.

Table 2: Key HGL-DTG Compounds and Their Glycosylation Patterns

| Compound | Relationship to this compound | Key Glycosylation Feature | Citation |

|---|---|---|---|

| Lyciumoside I | Precursor | Contains two β-D-glucosyl residues. | nih.govbiorxiv.org |

| This compound | - | Formed by adding a second glucose to the C-17 glucose of Lyciumoside I. | ebi.ac.ukbiorxiv.org |

| Lyciumoside IV | Isomer Branch | Contains glucose and rhamnose moieties. | mdpi.comresearchgate.net |

| Attenoside (B1258846) | Isomer Branch | A fully glycosylated core structure. | mdpi.comresearchgate.net |

| Nicotianoside I, II, IV, VI | Malonylated Derivatives | Contain one or more malonyl groups attached to sugar residues. | researchgate.netnih.gov |

Biosynthesis and Metabolic Pathways

Precursor Elucidation and Metabolic Origin

The journey to Lyciumoside II begins with the synthesis of its core diterpenoid structure, a process rooted in the fundamental isoprenoid pathway.

Role of Geranylgeranyl Pyrophosphate (GGPP) as a Diterpenoid Precursor

Geranylgeranyl pyrophosphate (GGPP) is the universal precursor for all diterpenoids, including the aglycone of this compound. jmb.or.krbrainkart.com This C20 molecule is assembled from the condensation of three molecules of isopentenyl pyrophosphate (IPP) and one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP). biorxiv.orgnih.gov GGPP serves as a critical branching point in plant metabolism, providing the foundational structure for a vast array of compounds, including phytohormones, carotenoids, and defense compounds. brainkart.com The synthesis of GGPP is a key regulatory step in the production of diterpenoids. nih.gov

Formation of 17-Hydroxygeranyllinalool (17-HGL) Aglycone

Following the synthesis of GGPP, the pathway toward this compound involves the formation of the specific aglycone, 17-hydroxygeranyllinalool (17-HGL). nih.govmdpi.com This process is initiated by the enzyme geranyllinalool (B138775) synthase (GLS), which converts GGPP into geranyllinalool. biorxiv.orgnih.gov Subsequently, a hydroxylation step occurs at the C-17 position of geranyllinalool to produce the 17-HGL aglycone. nih.govmdpi.com This aglycone forms the structural backbone to which sugar moieties will be attached in the subsequent glycosylation steps. researchgate.net

Glycosylation Enzymes and Mechanisms

The water-solubility and biological activity of the 17-HGL aglycone are modified through the attachment of sugar molecules, a process catalyzed by a specific class of enzymes.

Identification and Characterization of UDP-Glycosyltransferases (UGTs)

Uridine (B1682114) diphosphate-glycosyltransferases (UGTs) are a large and diverse family of enzymes responsible for glycosylating a wide array of natural products in plants. nih.govresearchgate.net In the biosynthesis of this compound, specific UGTs have been identified that catalyze the transfer of glucose from UDP-glucose to the 17-HGL aglycone. nih.govresearchgate.net These enzymes play a crucial role in the detoxification and stabilization of the potent aglycone. nih.gov A genome-wide analysis of Nicotiana attenuata identified 107 family-1 UGT members, some of which are directly involved in the HGL-DTG biosynthetic pathway. nih.govresearchgate.net

Enzymatic Steps for Additional Glycosylations Leading to this compound

The biosynthesis of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs), including this compound, originates from the precursor Lyciumoside I. oup.com This initial compound is formed by the glycosylation of the 17-hydroxygeranyllinalool (17-HGL) aglycone at its C-3 and C-17 hydroxyl groups. oup.comnih.gov Subsequent enzymatic steps lead to the formation of more complex HGL-DTGs.

Metabolic profiling has demonstrated that the enzymes UGT74P3 and UGT74P4 are crucial for the creation of Lyciumoside I. researchgate.net Following the formation of Lyciumoside I, further glycosylation events occur. oup.com While the direct enzymatic step leading to this compound is not explicitly detailed in the provided search results, the general pathway involves the addition of glucose or rhamnose moieties to the existing glucose units of core HGL-DTGs like Lyciumoside I and Lyciumoside IV. oup.comnih.gov Specifically, this compound is a diterpene glycoside that possesses a β-D-glucosyl residue at the O-3 position and a β-D-glucosyl-(1→2)-β-D-glucosyl residue at the O-20 (equivalent to C-17) position of the 20-hydroxygeranyllinalool aglycone. ebi.ac.uk This indicates that an additional glucose molecule is attached to the glucose at the C-17 position of Lyciumoside I to form this compound. researchgate.net

Regulatory Networks in Biosynthesis

The production of this compound and other HGL-DTGs is tightly controlled by intricate regulatory networks, including hormonal signaling and transcriptional regulation, and is influenced by environmental cues.

Influence of Jasmonate Signaling on HGL-DTG Biosynthesis

Jasmonate signaling plays a pivotal role in regulating the biosynthesis of HGL-DTGs. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov The glycosylation and subsequent malonylation steps of these defense metabolites are controlled by this phytohormone signaling pathway. nih.govresearchgate.netnih.gov Treatment with methyl jasmonate (MJ) has been shown to increase the total concentration of HGL-DTGs in the leaves of Nicotiana attenuata. oup.com This induction of HGL-DTG accumulation upon herbivory or jasmonate elicitation underscores the importance of this signaling cascade in plant defense. oup.comnih.gov Specifically, jasmonate signaling is required for the herbivore-induced accumulation of malonylated HGL-DTGs. oup.com

Transcriptional Regulation of Biosynthetic Genes (e.g., NaGGPPS, NaGLS, UGTs)

The biosynthesis of HGL-DTGs is governed by the coordinated expression of several key genes. The transcript levels of geranylgeranyl diphosphate (B83284) synthase (NaGGPPS) and geranyllinalool synthase (NaGLS) are highly correlated with the accumulation of HGL-DTGs. nih.govnih.govresearchgate.net NaGGPPS is responsible for producing geranylgeranyl diphosphate (GGPP), the precursor for the HGL-DTG skeleton. oup.combiorxiv.org NaGLS then converts GGPP to geranyllinalool. biorxiv.org

Furthermore, the expression of specific uridine diphosphate glycosyltransferases (UGTs) is tightly linked to the HGL-DTG biosynthetic pathway. nih.govnih.govresearchgate.net A genome-wide analysis in N. attenuata identified 107 family-1 UGT members. nih.govnih.govresearchgate.net The transcript levels of three of these UGTs, namely UGT91T1, UGT74P3, and UGT74P5, show a significant correlation with the expression of NaGGPPS and NaGLS. nih.govbiorxiv.org For instance, the Pearson Correlation Coefficient (PCC) between the transcript levels of GLS and GGPPS is 0.799. nih.govbiorxiv.org The correlation is even stronger between GLS and the UGTs: UGT91T1 (PCC = 0.899), UGT74P3 (PCC = 0.872), and UGT74P5 (PCC = 0.868). biorxiv.org This co-expression pattern suggests a common regulatory network controlling these genes. biorxiv.org

Diurnal Rhythms and Environmental Factors Affecting Biosynthesis

The biosynthesis of HGL-DTGs is also influenced by diurnal rhythms and various environmental factors. oup.comnih.gov Studies have noted seasonal fluctuations in the levels of lyciumosides in Lycium chinense, which could be partly attributed to changing light levels. oup.com In N. attenuata, the concentrations of all HGL-DTGs, except for the malonylated ones, were found to increase during the night, suggesting that their biosynthesis may occur in the dark, utilizing products from daytime photosynthesis. researchgate.net

Environmental factors such as temperature, light intensity, carbon dioxide levels, and water availability can significantly impact the synthesis and accumulation of secondary metabolites in plants. nih.govd-nb.infomdpi.commdpi.comresearchgate.net While direct studies on the specific effects of these factors on this compound are limited, the general principles of environmental influence on secondary metabolism are well-established. For instance, changes in temperature and light can alter the activity of enzymes involved in biosynthetic pathways and the availability of precursors. mdpi.commdpi.com

In Vitro Enzyme Assays for Biosynthetic Pathway Elucidation

In vitro enzyme assays have been instrumental in dissecting the biosynthetic pathway of HGL-DTGs. nih.govnih.govresearchgate.net These assays allow researchers to determine the specific function of individual enzymes. For example, in vitro assays with recombinant proteins confirmed that UGT74P3 and UGT74P4 utilize UDP-glucose to glucosylate 17-HGL, leading to the formation of Lyciumoside I. nih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net Similarly, silencing of the UGT91T1 gene, which encodes a UDP-rhamnosyltransferase, demonstrated its role in the rhamnosylation of HGL-DTGs. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.gov These experimental approaches, combined with metabolic profiling of genetically modified plants, provide conclusive evidence for the function of specific enzymes in the HGL-DTG biosynthetic pathway. nih.govresearchgate.net

| Gene/Enzyme | Function in HGL-DTG Biosynthesis | Method of Elucidation |

| NaGGPPS | Synthesizes GGPP, the precursor for the HGL-DTG skeleton. | Gene silencing (IRggpps plants) |

| NaGLS | Converts GGPP to geranyllinalool. | Virus-induced gene silencing (VIGS) |

| UGT74P3 | Glucosylation of 17-HGL to form Lyciumoside I. | In vitro enzyme assays, stable gene silencing |

| UGT74P4 | Glucosylation of 17-HGL to form Lyciumoside I. | In vitro enzyme assays |

| UGT91T1 | Rhamnosylation of HGL-DTGs. | Gene silencing (VIGS and stable lines) |

Advanced Structural Characterization and Derivatives

Elucidation of Glycosidic Linkages in Lyciumoside II

This compound is a diterpene glycoside characterized by a 17-hydroxygeranyllinalool (17-HGL) aglycone linked to multiple sugar units. nih.gov The specific connectivity, or glycosidic linkages, between these sugars and the aglycone defines the molecule's unique structure. A glycosidic bond is a covalent bond that joins a carbohydrate (sugar) molecule to another group, which can be another carbohydrate. khanacademy.org

The structure of this compound is an extension of its precursor, Lyciumoside I. In Lyciumoside I, two D-glucose (D-Glc) moieties are attached to the 17-HGL aglycone, one at the C-3 hydroxyl group and another at the C-17 hydroxyl group. nih.govbiorxiv.org this compound is formed by the addition of a third D-glucose unit. Detailed analysis has confirmed that this additional glucose attaches to the C'-2 position of the glucose moiety already present at the C-17 position of the aglycone. nih.govbiorxiv.orgbiorxiv.org This specific (1→2) linkage is a defining feature of this compound's structure. mdpi.com The glucoses can be further glycosylated at other positions, such as C'-4 or C'-6, to form different compounds, but the C'-2 attachment to the C-17 glucose is characteristic of this compound. nih.govresearchgate.net

Stereoisomerism, which concerns the spatial arrangement of atoms, is a critical aspect of carbohydrate chemistry. The sugar units found in this compound and related compounds have been determined to exist in specific stereochemical forms. Analysis has shown that the glucose moieties are present as β-D-glucopyranosyl units. mdpi.comresearchgate.netresearchgate.net This "β" configuration refers to the orientation of the hydroxyl group on the anomeric carbon (the carbon involved in the glycosidic bond) being above the plane of the sugar ring in its Haworth projection. khanacademy.org In contrast, when rhamnose is present in related, more complex diterpene glycosides, it typically adopts the α-L-rhamnopyranosyl form. mdpi.comresearchgate.netresearchgate.net A molecule with n stereocenters can have up to 2n stereoisomers, making precise determination essential. libretexts.org

Analytical Techniques for Structural Elucidation

A suite of powerful analytical methods is required to decipher the complex structure of molecules like this compound. libretexts.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, while X-ray crystallography provides definitive data for crystalline derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds in solution. libretexts.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms.

| Atom Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |

| Aglycone | ||

| C-3 | ~78.9 | ~3.8 - 4.2 (m) |

| C-17 | ~75.1 | ~4.0 - 4.4 (m) |

| Sugars | ||

| Glc C-1' (Anomeric) | ~104.2 | ~4.3 - 4.6 (d) |

| Glc C-2' | ~80.5 (if glycosylated) | ~3.2 - 3.6 (m) |

| Glc C-3' | ~76.8 | ~3.3 - 3.7 (m) |

| Glc C-4' | ~70.9 | ~3.1 - 3.5 (m) |

| Glc C-5' | ~77.1 | ~3.4 - 3.8 (m) |

| Glc C-6' | ~62.0 | ~3.6 - 3.9 (m) |

Mass Spectrometry (MS) is used to measure the mass-to-charge ratio of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure. libretexts.org Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly effective for analyzing large, polar molecules like glycosides. ual.esjfda-online.comscielo.br

In the analysis of this compound and related compounds, ESI-MS would determine the mass of the parent molecule. Subsequent MS/MS analysis involves selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. mdpi.com The fragmentation pattern is highly informative; for instance, the sequential loss of sugar moieties (a loss of 162 Da for a hexose (B10828440) unit like glucose) helps to deduce the number and type of sugars present. mdpi.comscielo.br The specific fragments can also help confirm the branching pattern of the sugar chains, corroborating the linkage data obtained from NMR. mdpi.com

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, but it requires the compound to be in a crystalline form. While obtaining suitable crystals of complex, flexible natural glycosides like this compound can be challenging, the technique is invaluable when successful. science.gov

Often, a derivative of the target compound is prepared to improve its ability to crystallize. For example, introducing a heavy atom (like bromine) via a p-bromobenzoyl group can facilitate the crystallographic analysis. researchgate.netnih.gov The resulting X-ray diffraction data provides precise coordinates for each atom in the crystal lattice, offering an unambiguous determination of the molecule's absolute configuration and conformation. researchgate.netresearchgate.net While no specific X-ray crystallographic analysis for this compound was found, this technique has been successfully applied to other complex steroidal and diterpene glycosides, confirming their structures, including the stereochemistry of all chiral centers and the geometry of the glycosidic linkages. science.govnih.gov

Biological Roles and Ecological Significance in Planta

Defensive Functions in Plant-Herbivore Interactions

17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs), a class of compounds that includes Lyciumoside II, are potent anti-herbivore defense metabolites found in plants like Nicotiana attenuata. nih.govbiorxiv.orgoup.com These compounds are crucial for the plant's resistance against insect herbivores. researchgate.net The production of HGL-DTGs is regulated by jasmonate signaling, a key pathway in plant defense. nih.govbiorxiv.orgoup.com

The defensive role of HGL-DTGs has been demonstrated in studies involving the specialist herbivore Manduca sexta (tobacco hornworm). researchgate.netresearchmap.jp Larvae of M. sexta exhibit poor performance when feeding on plants that have been genetically modified to be impaired in HGL-DTG glycosylation. nih.govbiorxiv.orgresearchgate.net Furthermore, when the production of HGL-DTGs is reduced in N. attenuata through gene silencing, the plants become more susceptible to damage from native herbivores, and M. sexta larvae grow significantly larger. researchgate.net This highlights the direct impact of HGL-DTGs on herbivore fitness and plant survival. researchgate.netnih.gov

Interestingly, while HGL-DTGs are effective defenses, some specialist herbivores have evolved mechanisms to counteract them. For instance, M. sexta larvae can detoxify certain HGL-DTGs by re-esterifying them with chlorogenic acids, another class of plant defense compounds. mpg.depnas.org This detoxification process renders both the HGL-DTGs and chlorogenic acids less effective. mpg.de

The structural modifications of HGL-DTGs, specifically glucosylation and rhamnosylation, are critical for their defensive efficacy. biorxiv.orgresearchgate.netresearchmap.jp this compound is itself a diglucoside, derived from the glucosylation of Lyciumoside I. oup.commpg.de

Glucosylation, the addition of glucose moieties, is a crucial step that not only contributes to the defensive function of these metabolites but also mitigates their autotoxicity to the plant. biorxiv.orgoup.comresearchmap.jp In vitro enzyme assays have shown that specific uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) are responsible for the glucosylation of the 17-hydroxygeranyllinalool (17-HGL) aglycone to form Lyciumoside I. biorxiv.orgoup.comebi.ac.uk Further glucosylation leads to the formation of this compound. oup.com

Rhamnosylation, the addition of rhamnose sugars, also plays a role in the defensive properties of HGL-DTGs. biorxiv.orgresearchgate.netresearchmap.jp Silencing the gene responsible for rhamnosylation in N. attenuata has been shown to affect the HGL-DTG profile and can slightly reduce the negative impact on herbivore growth. oup.com Research suggests that rhamnosylation requires prior glucosylation, indicating a hierarchical process in the formation of these complex defensive compounds. oup.com

The table below summarizes the key enzymes involved in the glycosylation of HGL-DTGs in Nicotiana attenuata.

| Enzyme | Function | Substrate | Product |

| UGT74P3 | Glucosylation | 17-HGL | Lyciumoside I |

| UGT74P4 | Glucosylation | 17-HGL | Lyciumoside I |

| UGT91T1 | Rhamnosylation | Glucosylated HGL-DTGs | Rhamnosylated HGL-DTGs |

Data derived from studies on Nicotiana attenuata. biorxiv.orgoup.comoup.comebi.ac.uk

Performance assays using the specialist herbivore Manduca sexta have provided direct evidence for the defensive role of HGL-DTGs and the importance of their glycosylation. biorxiv.orgresearchgate.netresearchmap.jp When M. sexta larvae are fed on N. attenuata plants with silenced genes for HGL-DTG biosynthesis, they gain significantly more weight compared to larvae fed on wild-type plants. researchgate.netnih.gov

Specifically, feeding assays with transformed plant lines impaired in HGL-DTG glycosylation revealed reduced growth of M. sexta larvae. biorxiv.orgresearchgate.netoup.com This indicates that the glycosylated forms of these diterpenes are more potent defenses. For instance, larvae feeding on plants with silenced UGT74P3 and UGT74P5, which are involved in glucosylation, showed significantly reduced growth. oup.com This underscores the critical contribution of glucosylation to the anti-herbivore properties of these metabolites. biorxiv.orgoup.com

In a fascinating counter-adaptation, M. sexta larvae possess a β-glucosidase in their gut that can deglycosylate certain HGL-DTGs, such as lyciumoside IV, detoxifying them. capes.gov.brsciencedaily.com This detoxification is crucial for the larvae's survival, as the accumulation of the glycosylated toxin can lead to molting impairments and mortality. capes.gov.brsciencedaily.com

The following table presents a summary of Manduca sexta performance on genetically modified Nicotiana attenuata.

| Plant Line | Genetic Modification | Effect on HGL-DTGs | Manduca sexta Larval Performance |

| ggpps silenced | Reduced precursors for HGL-DTG skeleton | Reduced total HGL-DTGs | Up to 10 times larger growth |

| IRugt74p5 | Silenced UGT74P5 (glucosylation) | Altered HGL-DTG profile | Significantly reduced growth |

| IRugt74p3/ugt74p5 | Co-silenced UGT74P3 and UGT74P5 | Altered HGL-DTG profile | Significantly reduced growth |

| ir-lecRK1 | Reduced LecRK1 expression | Reduced induced accumulation of HGL-DTGs | Increased mass gain |

Data compiled from various studies on Nicotiana attenuata. researchgate.netnih.govoup.com

Ecological Context of HGL-DTG Accumulation and Regulation

The accumulation and regulation of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs), a class of defensive metabolites that includes this compound, are intricately linked to the plant's ecological interactions and developmental stage. oup.comresearchgate.net These compounds are not static; their concentration, composition, and localization are dynamically regulated in response to both biotic and abiotic cues, reflecting a sophisticated strategy for optimizing defense. oup.commpg.de

The biosynthesis and accumulation of HGL-DTGs are significantly influenced by herbivory. In Nicotiana attenuata, feeding by the specialist herbivore Manduca sexta or simulated herbivory through wounding and application of oral secretions (W+OS) triggers a substantial increase in HGL-DTG concentrations. oup.com This response is largely mediated by the jasmonate (JA) signaling pathway. oup.comresearchgate.net Plants deficient in JA biosynthesis or perception fail to induce wild-type levels of these defensive compounds upon elicitation. oup.com Specifically, JA perception is crucial for accelerating the glycosylation and regulating the malonylation steps of HGL-DTG biosynthesis. researchgate.net The core structures of HGL-DTGs can be converted into dimalonylated forms, a process specifically triggered by herbivory. oup.com This induced defense demonstrates that HGL-DTGs are a potent and direct defense mechanism, as plants with silenced HGL-DTG production suffer significantly more damage from herbivores. researchgate.netdntb.gov.ua

The accumulation of HGL-DTGs is also highly dependent on the plant's developmental stage and the specific tissue. In N. attenuata, the greatest amounts of HGL-DTGs are found in young and reproductive tissues. oup.com There is a clear chemical division of labor among different tissues and developmental stages. Singly malonylated compounds tend to accumulate to higher levels in reproductive tissues like flowers, whereas dimalonylated compounds are most abundant in leaves. oup.com This differential accumulation suggests that malonylation is a key regulatory mechanism for the transport and storage of HGL-DTGs, rather than being critical for their direct toxicity to herbivores. oup.comresearchgate.net The process of glycosylation itself is a critical step that not only contributes to the defensive function of the metabolites but also solves the problem of autotoxicity for the plant, as the 17-HGL aglycone is phytotoxic. oup.comnih.gov

Interactive Data Tables

Table 1: Influence of Ecological Factors on HGL-DTG Accumulation This table summarizes the observed effects of various biotic and abiotic factors on the levels of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs) in plants, primarily based on studies of Nicotiana attenuata.

| Ecological Factor | Observed Effect on HGL-DTG Levels | Regulatory Pathway Implicated | Source |

| Herbivory (e.g., M. sexta) | Strong induction and accumulation of total HGL-DTGs, particularly malonylated forms. | Jasmonate (JA) signaling pathway | oup.comoup.com |

| UVB Radiation | Increased constitutive levels of total HGL-DTGs. | JA-independent, UV-dependent mechanism | mpg.de |

| Plant Development | Highest concentrations in young and reproductive tissues. | Developmental programming | oup.com |

| Climate Factors (e.g., Temp, CO2) | Affects accumulation of secondary metabolites in Lycium species. | General metabolic response | nih.govfrontiersin.org |

Table 2: Tissue-Specific Distribution of HGL-DTG Types in Nicotiana attenuata This table illustrates the differential accumulation of various forms of HGL-DTGs in different tissues of a young, flowering N. attenuata plant under normal conditions.

| Plant Tissue | Predominant HGL-DTG Type | Relative Concentration | Source |

| Leaves | Dimalonylated HGL-DTGs | High | oup.com |

| Stems | Mixed (Core, Singly & Dimalonylated) | Moderate | oup.com |

| Flowers & Reproductive Tissues | Singly Malonylated HGL-DTGs | High | oup.com |

| Roots | Low levels of various HGL-DTGs | Low | oup.com |

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. wikipedia.org For compounds like Lyciumoside II, liquid chromatography is particularly well-suited, leveraging the differential partitioning of the analyte between a stationary phase and a liquid mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for the quantitative analysis of chemical compounds in various samples. analyticaltoxicology.commdpi.com For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method coupled with a suitable detector, such as an Ultraviolet (UV) or Evaporative Light Scattering Detector (ELSD), is typically employed. The separation is based on the compound's polarity, where it interacts with a non-polar stationary phase (e.g., C18) and is eluted by a polar mobile phase. nih.gov

A gradient elution is often necessary to achieve adequate separation from other components in a complex matrix, such as a plant extract. This involves changing the composition of the mobile phase over the course of the analysis to effectively elute compounds with a wide range of polarities. analyticaltoxicology.com The method's validation ensures its reliability, assessing parameters like linearity, precision, accuracy, and robustness. nih.gov

Table 1: Representative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Gradient Program | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B |

Note: This table represents a typical starting point for method development; actual parameters must be optimized for specific applications.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher efficiency, superior resolution, and faster analysis times. nih.gov For analyzing this compound, especially in intricate mixtures containing structurally similar compounds, UHPLC offers a distinct advantage by providing sharper and better-resolved peaks. chromatographytoday.com

The enhanced resolving power of UHPLC can be critical for accurately separating this compound from its isomers or other related lyciumosides that may co-elute in a standard HPLC system. The increased sensitivity of UHPLC is also beneficial for detecting and quantifying low-abundance compounds. nih.gov

Mass Spectrometry-Based Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation system like HPLC or UHPLC, it provides a high degree of specificity and sensitivity for both identifying and quantifying compounds.

Triple Quadrupole-Mass Spectrometry (QQQ-MS) is the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity. nih.govresearchgate.net It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. mdpi.com

This two-stage mass filtering minimizes background noise and matrix interference, allowing for precise quantification even at very low concentrations. nih.gov For this compound, specific MRM transitions (precursor ion → product ion) would be optimized to ensure the highest signal intensity and specificity.

Table 2: Hypothetical MRM Transitions for Targeted Quantification of this compound

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | [M+H]⁺ | Fragment A | Fragment B | Optimized Value |

Note: Specific m/z values and collision energies must be determined experimentally using a pure standard of the compound.

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). thermofisher.com This precision allows for the determination of the elemental composition of an ion, which is a critical step in the identification and annotation of unknown compounds. researchgate.net

For this compound, HRMS can confirm its elemental formula from the exact mass of its molecular ion. Furthermore, by analyzing the fragmentation patterns obtained from tandem MS (MS/MS) experiments, researchers can elucidate the compound's structure. nih.gov This information is invaluable for confirming the identity of this compound in a sample and for distinguishing it from other isobaric compounds. thermofisher.com

Untargeted metabolomics aims to capture and analyze as many metabolites as possible in a biological sample without pre-selecting specific analytes. bham.ac.uk This global profiling approach, typically using UHPLC-HRMS, is instrumental in discovering novel compounds and understanding metabolic pathways. researchgate.netmdpi.com

In the context of research on this compound, an untargeted metabolomics study of a plant extract could reveal the presence of other structurally related diterpene glycosides, biosynthetic precursors, or degradation products. nih.gov By comparing the metabolic profiles of different samples, researchers can identify compounds that are correlated with the presence or concentration of this compound, providing insights into its biochemical context. mdpi.com The identification of these related compounds relies on accurate mass data, isotopic patterns, and MS/MS fragmentation spectra.

Advanced Extraction and Sample Preparation Methods

The effective analysis of this compound from its natural source, primarily the fruits and other tissues of Lycium species, necessitates sophisticated extraction and sample preparation methodologies. The complexity of the plant matrix, which contains a diverse array of primary and secondary metabolites, requires advanced techniques to ensure both high extraction efficiency and the preservation of the analyte's structural integrity.

Optimization for Complex Plant Matrices

Extracting a specific glycoside like this compound from a complex plant matrix, such as that of Lycium barbarum (goji berry), presents several challenges. The matrix is rich in polysaccharides, pigments, organic acids, and other glycosides, which can interfere with the extraction and subsequent analysis. Therefore, optimization of the extraction process is critical to maximize the yield of this compound while minimizing the co-extraction of interfering substances.

Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, selectivity, and reduced solvent consumption. While specific studies optimizing the extraction of this compound are not extensively documented in publicly available research, methodologies applied to other glycosides and polyphenols from Lycium species can be extrapolated. Advanced methods that have been successfully employed for the extraction of bioactive compounds from Lycium barbarum include ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and the use of green solvents like deep eutectic solvents (DESs).

For instance, UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher extraction yields in shorter times and at lower temperatures compared to conventional methods. PLE, on the other hand, uses elevated temperatures and pressures to increase the solubility and diffusion rate of analytes, allowing for a more efficient and rapid extraction process. The choice of solvent is also a critical parameter, with polar solvents such as methanol, ethanol, and their aqueous mixtures being commonly used for the extraction of glycosides.

The optimization of these extraction processes for complex matrices typically involves a systematic approach, such as Response Surface Methodology (RSM), to evaluate the effects of various parameters, including solvent composition, temperature, time, and pressure, on the extraction yield of the target compound.

A comparative overview of advanced extraction techniques applicable to compounds from Lycium species is presented in the table below.

| Extraction Technique | Principle | Advantages for Complex Matrices | Common Solvents |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell wall disruption and mass transfer. | Reduced extraction time and temperature, improved yield. | Methanol, Ethanol, Water |

| Pressurized Liquid Extraction (PLE) | Elevated temperature and pressure increase solvent efficiency. | Fast, automated, and requires less solvent than traditional methods. | Ethanol, Water |

| Deep Eutectic Solvents (DESs) Extraction | Forms a liquid with a lower melting point for efficient dissolution. | Green, tunable, and can offer high selectivity. | Choline chloride-based solvents |

Specific Considerations for Glycoside Stability

A primary concern during the extraction and sample preparation of glycosidic compounds like this compound is their susceptibility to degradation, particularly through hydrolysis of the glycosidic bonds. This can lead to the cleavage of sugar moieties from the aglycone, resulting in an inaccurate quantification of the native compound. Several factors can influence the stability of glycosides during these processes.

Temperature: Elevated temperatures, often employed to increase extraction efficiency, can accelerate the rate of hydrolysis. nih.gov For many glycosides, maintaining lower extraction temperatures is crucial to preserve their integrity. nih.gov Studies on other glycosides have shown significant degradation at temperatures above 75°C.

pH: The pH of the extraction solvent can have a profound effect on glycoside stability. Acidic conditions are known to catalyze the hydrolysis of glycosidic linkages. maicas.com Therefore, maintaining a neutral or near-neutral pH during extraction and storage of the extract is generally advisable to prevent the degradation of this compound.

Enzymatic Degradation: Plant tissues contain endogenous glycosidase enzymes that can be released upon cell disruption during the extraction process. These enzymes can catalyze the hydrolysis of glycosides. Methods to mitigate enzymatic degradation include flash-freezing the plant material immediately after harvesting and using organic solvents or heat treatment to denature the enzymes.

To ensure the accurate determination of this compound, it is imperative to handle samples in a manner that minimizes these degradative processes. This includes rapid processing of fresh plant material, use of optimized and mild extraction conditions, and proper storage of extracts at low temperatures, often under an inert atmosphere to prevent oxidative degradation.

Future Research Directions and Theoretical Perspectives

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of 17-hydroxygeranyllinalool diterpene glycosides (HGL-DTGs), including Lyciumoside II, is a complex process involving multiple enzymatic steps. While significant progress has been made in identifying key enzymes like geranylgeranyl diphosphate (B83284) synthase (GGPPS) and geranyllinalool (B138775) synthase (GLS), several steps in the pathway remain uncharacterized. biorxiv.orgnih.gov Future research will need to focus on the identification and functional characterization of the enzymes responsible for the subsequent glycosylation and malonylation steps that lead to the vast diversity of HGL-DTGs observed in nature. biorxiv.orgnih.gov

A critical area of investigation is the elucidation of the specific UDP-glycosyltransferases (UGTs) involved in the synthesis of this compound. biorxiv.orgnih.gov For instance, silencing of the UDP-rhamnosyltransferase, UGT91T1, in Nicotiana attenuata led to a decrease in rhamnosylated HGL-DTGs and a corresponding increase in non-rhamnosylated forms like Lyciumoside I and this compound. biorxiv.orgoup.com This suggests that other UGTs are responsible for the initial glucosylation steps. In vitro enzyme assays have implicated UGT74P3 and UGT74P4 in the glucosylation of 17-hydroxygeranyllinalool (17-HGL) to form Lyciumoside I, the precursor to this compound. biorxiv.orgnih.gov However, the precise enzyme that adds the second glucose moiety to form this compound has yet to be definitively identified.

Furthermore, the enzymes responsible for the malonylation of HGL-DTGs, a common modification that increases their structural diversity, are largely unknown. nih.gov Identifying these malonyltransferases will be crucial for a complete understanding of the HGL-DTG biosynthetic network. A chemoenzymatic approach, which combines chemical synthesis with enzymatic catalysis, could be a powerful tool to synthesize various HGL-DTG analogues and probe the substrate specificity of candidate enzymes. uq.edu.au

Table 1: Key Biosynthetic Steps and Associated Enzymes for HGL-DTGs

| Biosynthetic Step | Precursor(s) | Product(s) | Known/Putative Enzyme(s) | Research Focus |

| Diterpene Synthesis | Isopentenyl diphosphate, Dimethylallyl diphosphate | Geranylgeranyl diphosphate (GGPP) | Geranylgeranyl diphosphate synthase (GGPPS) | Characterized |

| Aglycone Formation | GGPP | Geranyllinalool | Geranyllinalool synthase (GLS) | Characterized biorxiv.orgnih.gov |

| Hydroxylation | Geranyllinalool | 17-hydroxygeranyllinalool (17-HGL) | Cytochrome P450 enzymes | Putative, requires further characterization uq.edu.au |

| Initial Glucosylation | 17-HGL, UDP-glucose | Lyciumoside I | UGT74P3, UGT74P4 | Implicated in vitro biorxiv.orgnih.gov |

| Second Glucosylation | Lyciumoside I, UDP-glucose | This compound | Unknown UGT(s) | Key area for future research |

| Rhamnosylation | Lyciumoside I, UDP-rhamnose | Lyciumoside IV | UGT91T1 | Characterized biorxiv.orgoup.com |

| Malonylation | Core HGL-DTGs, Malonyl-CoA | Malonylated HGL-DTGs | Unknown Malonyltransferase(s) | Key area for future research |

Investigation of this compound Transport and Sequestration in Plant Cells

Once synthesized, this compound and other HGL-DTGs must be transported and stored within the plant cell in a manner that prevents autotoxicity. biorxiv.orgnih.gov The mechanisms underlying the transport and sequestration of these compounds are poorly understood. Glycosylation is often a key step in detoxifying and enabling the transport of secondary metabolites. biorxiv.org For HGL-DTGs, the addition of sugar moieties likely increases their water solubility, facilitating their movement within the cell. biorxiv.org

Future research should aim to identify the specific transporters involved in moving this compound from its site of synthesis, presumed to be the cytoplasm and endoplasmic reticulum, to its final storage compartment, which is often the vacuole. frontiersin.org Techniques such as immunocytochemistry and in situ hybridization, which have been used to localize enzymes of the jasmonate biosynthesis pathway in vascular tissues, could be adapted to pinpoint the subcellular location of this compound and its biosynthetic enzymes. researchgate.net

The sequestration of plant secondary metabolites is a crucial defense strategy. researchgate.net It is hypothesized that HGL-DTGs are sequestered in the vacuole, away from the metabolic machinery of the cytoplasm. biorxiv.org The discovery that silencing certain UGTs leads to severe developmental defects in N. attenuata suggests that the aglycone, 17-HGL, is phytotoxic and that glycosylation is essential for detoxification and proper storage. biorxiv.orgnih.gov Investigating the proteome of the vacuolar membrane (tonoplast) could lead to the identification of transporters, such as ATP-binding cassette (ABC) transporters or multidrug and toxic compound extrusion (MATE) transporters, that may be responsible for pumping this compound into the vacuole.

Comparative Metabolomics Across Diverse Plant Species Producing HGL-DTGs

HGL-DTGs, including this compound, are found in various species within the Solanaceae family, such as Nicotiana, Lycium, and Capsicum. nih.gov A comparative metabolomics approach across these species would provide valuable insights into the evolutionary diversification of the HGL-DTG biosynthetic pathway. ebi.ac.uk By comparing the profiles of HGL-DTGs in different species, researchers can identify common precursors and species-specific modifications. dntb.gov.uaresearchgate.net

Such studies have already revealed that while many HGL-DTGs are shared across Nicotiana species, the complexity and abundance of specific compounds can vary significantly. nih.gov For example, a detailed profiling of HGL-DTGs in N. tabacum, N. glauca, and N. benthamiana expanded the number of known HGL-DTGs and highlighted the intricate network of conjugation isomers. nih.gov Extending these analyses to a broader range of HGL-DTG-producing plants will help to construct a more comprehensive picture of the metabolic pathways and the evolutionary pressures that have shaped them. mpg.de

This comparative approach can also aid in gene discovery. By correlating the presence or absence of specific HGL-DTGs with gene expression data across different species, it may be possible to identify candidate genes for the uncharacterized biosynthetic steps.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling offer powerful tools to investigate the structure and potential interactions of this compound at the molecular level. wikipedia.org These methods can be used to predict the three-dimensional structure of the molecule and to simulate its interactions with enzymes and other biological macromolecules. ijirms.in

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and how it might bind to the active site of enzymes. nih.gov This information is crucial for understanding the substrate specificity of the UGTs and other enzymes in the biosynthetic pathway. For example, docking studies could be performed to model the interaction of this compound with candidate UGTs, helping to prioritize enzymes for functional characterization.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the catalytic mechanism of the enzymes involved in this compound biosynthesis in greater detail. nih.gov These calculations can elucidate the transition states of the enzymatic reactions and provide a deeper understanding of how these enzymes function. Such theoretical studies can complement experimental work and guide future research in metabolic engineering. global-sci.com

Application of Gene-Editing Technologies for Metabolic Engineering of this compound Pathways

The advent of gene-editing technologies, particularly CRISPR-Cas9, provides unprecedented opportunities for the metabolic engineering of this compound and other HGL-DTG pathways in plants. isaaa.orgbroadinstitute.org By precisely targeting and modifying the genes involved in the biosynthetic pathway, researchers can increase the production of desired compounds, create novel HGL-DTG structures, or eliminate the production of unwanted byproducts.

For example, CRISPR-Cas9 could be used to knock out genes that compete for precursors, thereby redirecting metabolic flux towards this compound synthesis. nih.gov Conversely, the expression of key biosynthetic genes, such as the yet-to-be-identified UGT responsible for the final step in this compound formation, could be enhanced to boost its production. nih.gov

Furthermore, CRISPR-Cas9-mediated gene editing can be used to introduce novel enzymatic activities into plants, potentially leading to the synthesis of new-to-nature HGL-DTGs with unique properties. This technology allows for precise and efficient genetic modifications, accelerating the development of plant varieties with enhanced chemical profiles. nih.govnih.gov

Advanced Structure-Function Correlation Studies (excluding specific pharmacological outcomes)

The degree and position of glycosylation and malonylation have been shown to affect the properties of HGL-DTGs. biorxiv.org By systematically synthesizing or isolating a series of HGL-DTG analogues with varying decorations, researchers can investigate how these modifications impact properties such as solubility, stability, and interactions with other molecules. For instance, the malonylation of flavonoids has been shown to enhance their water solubility and affect their sequestration in vacuoles. biorxiv.org Similar studies on this compound and its derivatives could reveal the functional significance of its specific glycosylation pattern.

Development of Novel Analytical Techniques for In Situ this compound Detection

The ability to detect and quantify this compound directly within plant tissues (in situ) would provide invaluable information about its spatial and temporal distribution. Current methods for analyzing HGL-DTGs typically involve extraction from homogenized tissues, which results in a loss of spatial information. nih.gov

The development of novel analytical techniques is crucial for advancing our understanding of this compound's role in the plant. Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of metabolites in tissue sections. ahajournals.org Applying MSI to plants producing this compound could reveal its precise location within different cell types and tissues, such as the epidermis, trichomes, or vascular bundles. ahajournals.orgpnas.org

Furthermore, the development of biosensors or specific molecular probes for this compound could enable real-time monitoring of its production and transport in living plant cells. These advanced analytical tools would provide a dynamic view of this compound metabolism and its regulation in response to developmental cues and environmental stimuli. researchgate.netmedicopublication.comjournalwjarr.com

Q & A

Q. How to ensure reproducibility in this compound research?

- Document all protocols in detail (e.g., solvent batches, instrument settings). Share raw data (NMR spectra, assay readouts) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.